
Boroxin, tris(perfluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane is a unique compound characterized by its three perfluorophenyl groups attached to a trioxatriborinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of perfluorophenylboronic acid with a suitable trioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of 2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-oxygen bonds.
Substitution: The perfluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while reduction can yield boron-hydride complexes.
Scientific Research Applications
2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane involves its interaction with specific molecular targets. The perfluorophenyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems. The trioxatriborinane core provides a rigid framework that facilitates these interactions, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(perfluorophenyl)-1,3,5-triazine: Similar in structure but lacks the boron atoms.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Contains pyridyl groups instead of perfluorophenyl groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another variant with pyridyl groups.
Uniqueness
2,4,6-Tris(perfluorophenyl)-1,3,5,2,4,6-trioxatriborinane is unique due to the presence of boron atoms in its structure, which imparts distinct chemical properties and reactivity. The perfluorophenyl groups also contribute to its high stability and potential for various applications.
Properties
CAS No. |
223440-98-0 |
|---|---|
Molecular Formula |
C18B3F15O3 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18B3F15O3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27 |
InChI Key |
IBNIGVWTCXYCJM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


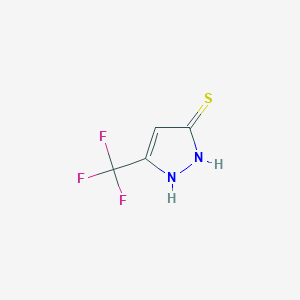
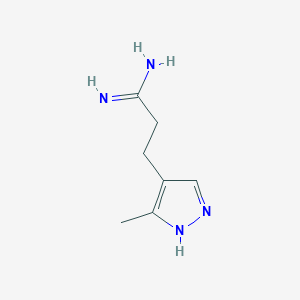
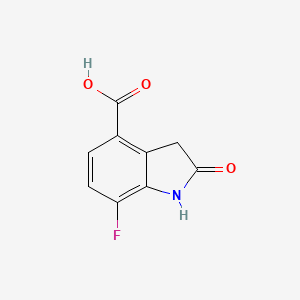
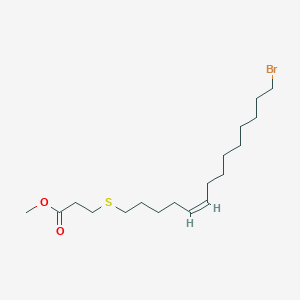
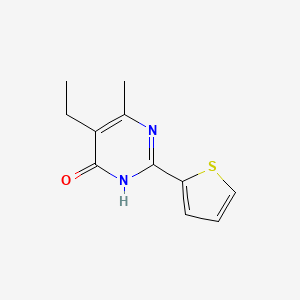
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
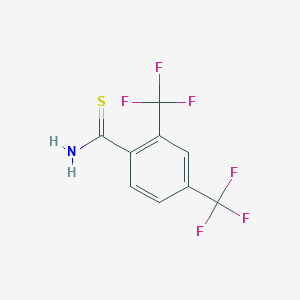
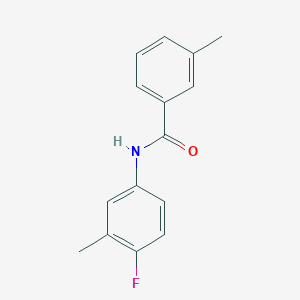

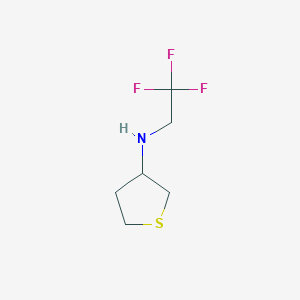
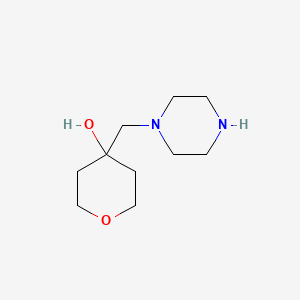
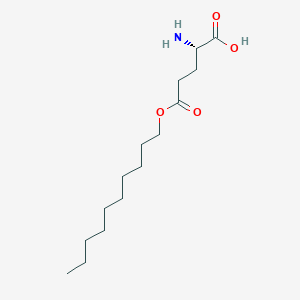
![2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)
